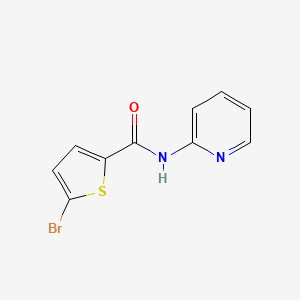

![molecular formula C21H27N3OS B4621749 5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)

5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic building blocks such as benzenesulfonyl chloride, ethyl isonipecotate, and various N-substituted derivatives. A typical synthesis might include the formation of intermediates like ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which further reacts to form the desired compound through additional steps involving reactions with other substituted derivatives in the presence of weak bases and polar aprotic solvents (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using various spectroscopic methods including 1H-NMR, IR, and mass spectrometry. Crystal structure analysis of related compounds reveals details about the conformation and spatial arrangement of the molecule, providing insights into the compound's molecular interactions and stability (Raghuvarman et al., 2014).

Chemical Reactions and Properties

Compounds similar to "5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide" exhibit a range of chemical reactions, including interactions with various reagents to form new derivatives. These reactions often explore the compound's reactivity towards electrophiles, nucleophiles, and its ability to undergo cycloadditions, cyclizations, and substitutions, shedding light on the chemical versatility and potential applications of the compound (Paulrasu et al., 2014).

科学的研究の応用

Crystal Structure Analysis

The structural analysis of related compounds provides insight into the conformational differences due to substituents' variations, impacting molecular interactions and stability. The study of (E)-(3-isopropyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate reveals the influence of the isopropyl group on the molecule's conformation, especially regarding the angle of inclination between the phenoxycarbonyl and piperidine rings, which is essential for understanding molecular geometry and potential reactivity (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

Antimycobacterial Activity

Spiro-piperidin-4-ones, related to the chemical structure of interest, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The synthesis approach for these compounds provides a pathway for designing potent antimycobacterial agents, highlighting the therapeutic potential of piperidine derivatives (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Antibacterial Studies

N-substituted derivatives of piperidin-4-yl compounds have demonstrated moderate to significant antibacterial activity. The synthesis of these compounds involves a series of reactions starting from benzenesulfonyl chloride, indicating the relevance of structural modifications in enhancing antibacterial properties (Khalid et al., 2016).

Antimicrobial and Antifungal Evaluation

The development of pyridine-2(1H)-thiones and related compounds, incorporating the piperidine moiety, has shown promising antimicrobial and antifungal activities. These findings suggest the potential of such derivatives in treating microbial infections, underscoring the importance of structural diversity in medicinal chemistry (Othman, 2013).

Aromatase Inhibition for Cancer Treatment

Piperidine-2,6-diones with various alkyl substitutions have exhibited potent inhibition of estrogen biosynthesis, showing promise as treatments for hormone-dependent breast cancer. The structure-activity relationship studies of these compounds provide valuable insights into designing more effective and selective aromatase inhibitors (Hartmann & Batzl, 1986).

特性

IUPAC Name |

N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]-5-propan-2-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c1-15(2)20-13-18(14-26-20)21(25)23-22-16(3)17-7-9-19(10-8-17)24-11-5-4-6-12-24/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,23,25)/b22-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDJMLPPQHATEC-CJLVFECKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C(=O)NN=C(C)C2=CC=C(C=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CS1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

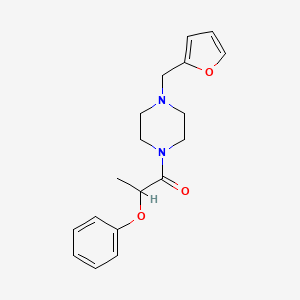

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)

![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)

![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)

![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)

![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)

![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)